5-Bromo-4-chloropyrimidine-2-carbonitrile
Description
5-Bromo-4-chloropyrimidine-2-carbonitrile (CAS: 1824269-98-8) is a halogenated pyrimidine derivative with the molecular formula C₅HBrClN₃. This compound features a pyrimidine ring substituted with bromine (position 5), chlorine (position 4), and a nitrile group (position 2). Its unique electronic and steric profile makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine and chlorine substituents enhance its reactivity in cross-coupling reactions, while the nitrile group offers opportunities for further functionalization .
Properties
IUPAC Name |
5-bromo-4-chloropyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3/c6-3-2-9-4(1-8)10-5(3)7/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFBHQQMMGKBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyrimidine-2-carbonitrile typically involves halogenation reactions starting from pyrimidine derivatives. One common method is the halogenation of 4-chloropyrimidine-2-carbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is usually carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to ensure selective halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions with stringent control over reaction parameters to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The halogenated pyrimidine ring can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed under anhydrous conditions.
Major Products Formed:
Oxidation: 5-Bromo-4-chloropyrimidine-2-carboxylic acid or 5-Bromo-4-chloropyrimidine-2-carboxamide.
Reduction: this compound with reduced halogenation.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
5-Bromo-4-chloropyrimidine-2-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of nucleotide analogs and their interactions with biological macromolecules.
Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of antiviral and anticancer agents.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-4-chloropyrimidine-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5)
- Molecular Formula : C₄HBrCl₂N₂
- Key Differences :
- Lacks the nitrile group at position 2.
- Contains an additional chlorine at position 2.
- Reactivity : The dichloro substitution increases electrophilicity at positions 2 and 4, favoring nucleophilic aromatic substitution (SNAr) reactions. However, the absence of the nitrile group limits its utility in cyanation or cycloaddition reactions.
- Applications : Primarily used as a precursor for Suzuki-Miyaura couplings to generate biaryl pyrimidines .
4-Amino-5-bromo-2-chloropyrimidine (CAS: 205672-25-9)
- Molecular Formula : C₄H₄BrClN₃
- Key Differences :
- Substitution of the nitrile group (position 2) with an amine group.
- Reactivity: The amino group enables hydrogen bonding (e.g., N–H∙∙∙N interactions), influencing crystal packing and solubility . This compound is less reactive in SNAr due to electron-donating amino effects but serves as a scaffold for antimetabolite drug candidates.
5-Bromo-4-methylpyridine-2-carbonitrile (CAS: 886364-86-9)
- Molecular Formula : C₇H₆BrN₂
- Key Differences :
- Pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens).
- Methyl group at position 4 instead of chlorine.
- Reactivity : The methyl group sterically hinders substitution at position 4, directing reactivity to position 4. The pyridine ring’s lower electron deficiency compared to pyrimidine reduces electrophilicity.
- Applications : Used in metal-catalyzed cross-couplings for agrochemical intermediates .
5-Bromopyrimidine-2-carbonitrile (CAS: Not explicitly listed)
- Molecular Formula : C₅H₃BrN₃
- Key Differences :
- Lacks the chlorine substituent at position 4.
- Reactivity : The absence of chlorine simplifies regioselectivity in substitution reactions, making it a preferred substrate for selective functionalization at position 5.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Crystallography: Derivatives like 4-Amino-5-bromo-2-chloropyrimidine form 2D supramolecular networks via N–H∙∙∙N hydrogen bonds, enhancing thermal stability . In contrast, the nitrile group in this compound may promote π-stacking but lacks hydrogen-bond donors, reducing crystallinity.
- Electrophilicity : The chlorine at position 4 in this compound activates the pyrimidine ring for sequential substitutions, enabling modular synthesis of polysubstituted derivatives .
- Market Trends : Halogenated pyrimidines are in high demand for kinase inhibitor development, with this compound emerging as a key intermediate due to its balanced reactivity .
Biological Activity
5-Bromo-4-chloropyrimidine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a pyrimidine derivative characterized by the presence of bromine and chlorine substituents, which contribute to its biological activity. The chemical structure can be represented as follows:
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with halogenating agents. Various methods have been developed to optimize yield and purity, including:
- Halogenation : Utilizing bromine and chlorine in the presence of a catalyst.
- Cyclization reactions : Employing carbonitrile precursors to form the pyrimidine ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with nucleic acid synthesis, a common target for antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably, it has shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) cells. The compound's ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further development.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of multiple pyrimidine derivatives, this compound demonstrated:
- IC50 Values : An IC50 value of approximately 25 µM against A549 cells.
- Selectivity Index : A favorable selectivity index when tested against non-cancerous human cells.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines. This effect was observed in models of acute inflammation where the administration of the compound resulted in reduced edema and inflammatory marker levels.
Research Findings
- Antimicrobial Studies : Research published in various journals highlights the broad-spectrum antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria.
- Anticancer Studies : Clinical trials and laboratory studies indicate that this compound can inhibit tumor growth in vivo, showing promise as an adjunct therapy in cancer treatment protocols.
- Mechanistic Insights : Further investigations into its mechanism reveal that it may act by disrupting DNA synthesis or modifying enzyme activity related to cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
